2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
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Overview
Description
2-(7-bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone is a member of naphthalenes.
Scientific Research Applications
Pyridylcarbene Intermediate Formation
The compound undergoes decomposition under specific conditions to form a pyridylcarbene intermediate, which is a pivotal step in the synthesis of various brominated pyridine derivatives. This process is crucial for the stabilization and formation of complex structures like vinylpyridine and cyclopropylpyridine derivatives, having significant implications in chemical synthesis and pharmaceutical applications (Abarca, Ballesteros, & Blanco, 2006).
Synthesis of Thiazolo-Benzimidazole Derivatives
The compound serves as a starting material for the synthesis of thiazolo[3,2-a]-benzimidazole derivatives, which exhibit potent biological activities such as immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These derivatives are also significant inhibitors of LPS-stimulated NO generation and possess strong cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Abdel‐Aziz et al., 2011).
Novel Heterocyclic Compound Synthesis
The compound is instrumental in synthesizing novel heterocyclic compounds like triazolo[3,4-b][1,3,4]thiadiazines. These compounds are synthesized through reactions involving brominated ethanone and aminotriazolethiol or di- and poly(bromo) compounds. The structural establishment of these new compounds paves the way for advancements in heterocyclic chemistry and drug discovery (Salem, Darweesh, Farag, & Elwahy, 2016).
Influence on Carcinogen Metabolizing Enzymes
Derivatives of the compound have shown to modulate carcinogen metabolizing enzymes, indicating its potential role in cancer prevention and treatment. These derivatives have been observed to induce enzymes like epoxide hydrolase and glutathione S-transferases, which are integral in the detoxification of carcinogens and in protecting DNA from damage (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).
Properties
Molecular Formula |
C18H14BrN4O+ |
---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H14BrN4O/c1-22-18-15(19)9-23(10-16(18)20-21-22)11-17(24)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,11H2,1H3/q+1 |
InChI Key |
OXTWOFOMWUURDJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC4=CC=CC=C4C=C3)Br |
Canonical SMILES |
CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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